4-Methyl-2-({[methyl(propyl)carbamoyl]amino}methyl)pentanoic acid
CAS No.: 1520596-78-4
Cat. No.: VC4658432
Molecular Formula: C12H24N2O3
Molecular Weight: 244.335
* For research use only. Not for human or veterinary use.
![4-Methyl-2-({[methyl(propyl)carbamoyl]amino}methyl)pentanoic acid - 1520596-78-4](/images/structure/VC4658432.png)
Specification
CAS No. | 1520596-78-4 |
---|---|
Molecular Formula | C12H24N2O3 |
Molecular Weight | 244.335 |
IUPAC Name | 4-methyl-2-[[[methyl(propyl)carbamoyl]amino]methyl]pentanoic acid |
Standard InChI | InChI=1S/C12H24N2O3/c1-5-6-14(4)12(17)13-8-10(11(15)16)7-9(2)3/h9-10H,5-8H2,1-4H3,(H,13,17)(H,15,16) |
Standard InChI Key | XEWZDDPIBLYWOG-UHFFFAOYSA-N |
SMILES | CCCN(C)C(=O)NCC(CC(C)C)C(=O)O |
Introduction
4-Methyl-2-({[methyl(propyl)carbamoyl]amino}methyl)pentanoic acid is an organic compound with the molecular formula C12H24N2O3 and a molecular weight of approximately 244.33 g/mol. It is characterized by its complex structure, featuring a pentanoic acid backbone with various functional groups attached, making it a valuable compound for scientific research and potential applications in chemistry, biology, and medicine.
Synthesis Methods
The synthesis of 4-Methyl-2-({[methyl(propyl)carbamoyl]amino}methyl)pentanoic acid typically involves multiple steps. A common method includes the reaction of 4-methyl-2-pentanone with methyl(propyl)carbamoyl chloride in the presence of a base such as triethylamine. This reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions
This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to a variety of derivatives with potential applications in different fields.
Reaction Type | Reagents | Conditions | Major Products |
---|---|---|---|
Oxidation | Potassium permanganate | Acidic or basic medium | Carboxylic acids or ketones |
Reduction | Lithium aluminum hydride | Dry ether | Alcohols or amines |
Substitution | Nucleophiles (amines or thiols) | Presence of a catalyst | Various substituted derivatives |
Biological and Medical Applications
4-Methyl-2-({[methyl(propyl)carbamoyl]amino}methyl)pentanoic acid has been studied for its biological effects, particularly its interactions with biomolecules. It may modulate enzyme activity or receptor binding, which could have implications in drug design and development. Preliminary studies suggest potential applications as an antimicrobial agent or in treating metabolic disorders due to its structural similarities with known bioactive compounds.
Antimicrobial Activity
A study evaluated the compound's efficacy against various pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated significant antimicrobial properties, suggesting potential use in pharmaceuticals targeting bacterial infections.
Drug Development
Researchers explored the compound's ability to act as a lead compound in drug development. Its unique structure allows for modifications that can enhance bioactivity and reduce side effects.
Biochemical Pathways
Investigations into the compound's mechanism of action revealed that it interacts with specific enzymes involved in metabolic pathways, which could lead to novel therapeutic strategies for metabolic diseases.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume